molecular formula C12H17NO B14755972 cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile CAS No. 880-38-6

cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile

Cat. No.: B14755972
CAS No.: 880-38-6
M. Wt: 191.27 g/mol
InChI Key: VDTIJFRUZIAMNB-NEPJUHHUSA-N
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Description

Cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile: is a complex organic compound with the molecular formula C12H17NO It is characterized by a decahydro-naphthalene core structure with a nitrile group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile involves its interaction with specific molecular targets. The nitrile and ketone groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Decahydro-4a-naphthalenecarbonitrile: Lacks the methyl and ketone groups, resulting in different chemical properties.

    8a-Methyl-3-oxodecahydro-4a-naphthalenecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

    3-Oxodecahydro-4a-naphthalenecarbonitrile: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

Cis-8a-Methyl-3-oxodecahydro-4a-naphthalenecarbonitrile is unique due to its specific combination of functional groups and stereochemistry

Properties

CAS No.

880-38-6

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(4aR,8aR)-8a-methyl-6-oxo-2,3,4,5,7,8-hexahydro-1H-naphthalene-4a-carbonitrile

InChI

InChI=1S/C12H17NO/c1-11-5-2-3-6-12(11,9-13)8-10(14)4-7-11/h2-8H2,1H3/t11-,12+/m1/s1

InChI Key

VDTIJFRUZIAMNB-NEPJUHHUSA-N

Isomeric SMILES

C[C@]12CCCC[C@]1(CC(=O)CC2)C#N

Canonical SMILES

CC12CCCCC1(CC(=O)CC2)C#N

Origin of Product

United States

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